Unveiling the Potential of Benzyl-PEG12-alcohol: A Technical Guide for Advanced Drug Development
Unveiling the Potential of Benzyl-PEG12-alcohol: A Technical Guide for Advanced Drug Development
For Immediate Release
A Comprehensive Technical Overview of Benzyl-PEG12-alcohol for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the properties, synthesis, and applications of Benzyl-PEG12-alcohol, a heterobifunctional linker molecule of significant interest in the fields of targeted drug delivery and proteomics. This document is intended to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Benzyl-PEG12-alcohol
Benzyl-PEG12-alcohol is a well-defined polyethylene glycol (PEG) derivative that features a benzyl ether at one terminus and a primary alcohol at the other, connected by a 12-unit ethylene glycol chain. This unique structure imparts a combination of hydrophilicity, thanks to the PEG chain, and hydrophobicity from the benzyl group, making it a versatile tool in bioconjugation and drug delivery.[1]
Physicochemical and Biological Characteristics
The benzyl group provides stability and can serve as a protecting group or a point of hydrophobic interaction.[1] The PEG chain enhances solubility and biocompatibility, which can improve the pharmacokinetic profile of conjugated molecules.[1] The terminal hydroxyl group offers a reactive handle for the covalent attachment of various payloads, such as small molecule drugs or targeting ligands.[1]
Below is a summary of the available quantitative data for Benzyl-PEG12-alcohol and its parent compound, Benzyl Alcohol.
| Property | Benzyl-PEG12-alcohol | Benzyl Alcohol (Parent Compound) |
| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol | Phenylmethanol[2] |
| CAS Number | 2218463-17-1 | 100-51-6[2] |
| Molecular Formula | C31H56O13[3] | C7H8O[2] |
| Molecular Weight | 636.77 g/mol [3] | 108.14 g/mol [2] |
| Physical Form | Solid | Colorless liquid[2] |
| Melting Point | Not available | -15 °C[4] |
| Boiling Point | Not available | 205 °C[4] |
| Density | Not available | 1.044 g/cm³[2] |
| Solubility | Soluble in water and organic solvents (e.g., DMSO, DCM, DMF)[5] | Slightly soluble in water; soluble in ethanol, ether, chloroform[2] |
| Purity | Typically >95%[6] | Not applicable |
| Storage Temperature | -20°C | Room temperature[4] |
Key Applications in Drug Development
The primary application of Benzyl-PEG12-alcohol is as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC leveraging a linker like Benzyl-PEG12-alcohol is a multi-step intracellular process.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
While specific protocols for Benzyl-PEG12-alcohol are not widely published, the following methodologies for similar Benzyl-PEG-alcohol linkers are representative and can be adapted.
Representative Synthesis of Benzyl-PEG-Alcohol via Williamson Ether Synthesis
This protocol outlines a general method for the synthesis of a monobenzyl-protected PEG-alcohol.
Materials:
-
Poly(ethylene glycol) diol (corresponding to 12 PEG units)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask containing NaH (1.1 equivalents). Cool the suspension to 0°C.
-
Deprotonation: Slowly add a solution of the corresponding PEG-diol (1 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
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Benzylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or methanol in dichloromethane.
Caption: Williamson ether synthesis workflow for Benzyl-PEG12-alcohol.
Representative Protocol for PROTAC Synthesis using a Benzyl-PEG-Alcohol Linker
This protocol describes a general approach for constructing a PROTAC molecule.
Part A: Activation of the Terminal Alcohol
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Dissolve Benzyl-PEG12-alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
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Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0°C and slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer and concentrate to yield the activated linker (Benzyl-PEG12-OTs or -OMs).
Part B: Coupling to Ligands
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First Coupling: Dissolve the activated linker (1.1 eq) and the first ligand (e.g., an amine-containing E3 ligase ligand, 1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a base such as DIPEA (3.0 eq) and stir at an elevated temperature (e.g., 60°C) overnight. Purify the resulting conjugate.
-
Debenzylation (if necessary): If the benzyl group is used as a protecting group, it can be removed by catalytic hydrogenation (e.g., using Pd/C and a hydrogen atmosphere) to reveal a free hydroxyl group.
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Second Coupling: Couple the second ligand (e.g., a carboxylic acid-containing target protein ligand) to the free terminus of the linker-ligand conjugate using standard peptide coupling reagents (e.g., HATU, HOBt, with a base like DIPEA) in an anhydrous solvent like DMF.
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Final Purification: Purify the final PROTAC molecule using preparative HPLC.
Conclusion
Benzyl-PEG12-alcohol is a valuable and versatile chemical tool for advanced drug development and research. Its well-defined structure and bifunctional nature make it an ideal linker for the construction of complex molecules like PROTACs, enabling the precise control required for targeted protein degradation. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of Benzyl-PEG12-alcohol in pioneering new therapeutic strategies.
References
- 1. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzyl Alcohol Boiling Point: 205 A C at Best Price in Vadodara | Shreeji Pharma International [tradeindia.com]
- 5. Benzyl-PEG2-alcohol, 0622-08-02 | BroadPharm [broadpharm.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
